O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate
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Overview
Description
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphonothioate group, making it a potent inhibitor of certain enzymes in pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 3-chlorophenol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioate group to a phosphate group.
Reduction: Reduction reactions can modify the phenyl rings or the phosphonothioate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield O-(3-Chlorophenyl) O-ethyl phenylphosphate, while substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Researchers use it to investigate the effects of enzyme inhibition on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is utilized in the formulation of insecticidal products for agricultural use.
Mechanism of Action
The mechanism of action of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in pests . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the pest. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct reactivity and biological activity compared to similar compounds. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
Properties
CAS No. |
57856-19-6 |
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Molecular Formula |
C14H14ClO2PS |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(3-chlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14ClO2PS/c1-2-16-18(19,14-9-4-3-5-10-14)17-13-8-6-7-12(15)11-13/h3-11H,2H2,1H3 |
InChI Key |
MLAHLJCEKZHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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